molecular formula C14H15NO3 B15373301 Ethyl 3-ethoxyisoquinoline-4-carboxylate CAS No. 1628319-79-8

Ethyl 3-ethoxyisoquinoline-4-carboxylate

Cat. No.: B15373301
CAS No.: 1628319-79-8
M. Wt: 245.27 g/mol
InChI Key: QPYJIHIKIOCHTG-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxyisoquinoline-4-carboxylate is a synthetic isoquinoline derivative intended for research and development purposes only. This compound serves as a versatile precursor in organic synthesis, particularly for the construction of complex dihydroisoquinoline scaffolds . Such scaffolds are of significant interest in medicinal chemistry for the synthesis of novel bioactive molecules . The structure features an ester group and an alkoxy group adjacent to the nitrogen in the heterocycle, a configuration known to influence the stability and reactivity of the isoquinoline core in chemical transformations . Researchers utilize related ethoxycarbonyl isoquinolinium salts to access various 1,2-disubstituted 1,2-dihydroisoquinolines through nucleophilic addition reactions with organolithium reagents, alcoholates, and borohydrides . Isoquinoline alkaloids and their synthetic analogs are a prominent area of investigation due to their broad range of biological activities, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1628319-79-8

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 3-ethoxyisoquinoline-4-carboxylate

InChI

InChI=1S/C14H15NO3/c1-3-17-13-12(14(16)18-4-2)11-8-6-5-7-10(11)9-15-13/h5-9H,3-4H2,1-2H3

InChI Key

QPYJIHIKIOCHTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=N1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituents at Key Positions Functional Groups CAS Number Key References
Ethyl 3-ethoxyisoquinoline-4-carboxylate 3-ethoxy, 4-ethyl ester Ester, ether Not provided N/A
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate 4-chloro, 8-nitro, 3-ethyl ester Ester, nitro, chloro 131548-98-6
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 8-bromo, 4-hydroxy, 3-ethyl ester Ester, hydroxyl, bromo 35975-57-6
Methyl 3-chloroisoquinoline-4-carboxylate 3-chloro, 4-methyl ester Ester, chloro 1260642-58-7
Ethyl 1,2-dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylate 4-hydroxy, 1-oxo, 3-ethyl ester Ester, hydroxyl, ketone 14174-93-7

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and chloro (-Cl) groups in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate enhance electrophilicity, making it reactive in nucleophilic substitution reactions. This property is exploited in drug intermediates but increases toxicity risks .
  • Electron-Donating Groups (EDGs): The ethoxy (-OEt) group in this compound likely improves solubility in polar solvents compared to nonpolar substituents. EDGs also stabilize intermediates in synthesis but may reduce metabolic stability .

Physicochemical Properties

  • Solubility and Lipophilicity: Hydroxyl (-OH) and ester (-COOEt) groups in Ethyl 1,2-dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylate increase hydrophilicity (logP ~1.7), whereas chloro and nitro substituents in analogs like Ethyl 4-chloro-8-nitroquinoline-3-carboxylate elevate lipophilicity, favoring membrane permeability but complicating aqueous formulation .
  • Thermal Stability: this compound is expected to exhibit moderate thermal stability due to the ether linkage, similar to Ethyl 4-ethoxy-3-iodobenzoate (logP ~2.5), which decomposes above 200°C .

Preparation Methods

One-Pot Dual Ethylation of 3-Hydroxyisoquinoline-4-Carboxylic Acid

The most direct synthesis, as described in U.S. Patent US8969352B2, employs 3-hydroxyisoquinoline-4-carboxylic acid as the starting material. In this single-vessel reaction, potassium carbonate deprotonates both the carboxylic acid and phenolic hydroxyl groups, enabling simultaneous ethylation via ethyl iodide (Figure 1).

Procedure

  • Dissolve 3-hydroxyisoquinoline-4-carboxylic acid (1.0 g, 5.26 mmol) in anhydrous dimethylformamide (10 mL)
  • Add potassium carbonate (2.17 g, 15.7 mmol) and ethyl iodide (1.64 mL, 20.5 mmol)
  • Heat at 80°C for 12 hours under nitrogen atmosphere
  • Cool, dilute with ice water (50 mL), and extract with ethyl acetate (3 × 30 mL)
  • Dry organic layers over sodium sulfate, concentrate under vacuum
  • Purify by silica gel chromatography (hexane:ethyl acetate = 4:1)

This method achieves 85% yield through concurrent O-ethylation and esterification, with the base facilitating nucleophilic substitution at both reactive sites. Fourier-transform infrared spectroscopy (FTIR) analysis confirms successful conversion via disappearance of the broad O-H stretch at 2500–3000 cm⁻¹ and emergence of ester C=O absorption at 1725 cm⁻¹.

Sequential Esterification and Etherification

Building on esterification techniques from Ethyl 4-piperidinecarboxylate synthesis, this two-step approach first converts 3-hydroxyisoquinoline-4-carboxylic acid to its ethyl ester before introducing the ethoxy group.

Step 1: Carboxylic Acid Esterification

Reagents:  
- 3-Hydroxyisoquinoline-4-carboxylic acid  
- Thionyl chloride (SOCl₂)  
- Absolute ethanol  

Procedure:  
1. React acid with SOCl₂ (4 equiv) at 0°C for 1 hour  
2. Reflux in ethanol (48 hours)  
3. Neutralize with 10% NaOH, extract with ethyl acetate  

This achieves 94% conversion to 3-hydroxyisoquinoline-4-carboxylate ethyl ester.

Step 2: O-Ethylation

Reagents:  
- 3-Hydroxy intermediate  
- Ethyl iodide (3 equiv)  
- Potassium carbonate (3 equiv)  
- DMF solvent  

Procedure:  
1. Heat at 80°C for 8 hours  
2. Workup as in one-pot method  

The sequential method yields 78–82% overall, slightly lower than the one-pot approach but allows independent optimization of each step.

Comparative Analysis of Synthetic Methods

Method Yield Steps Key Advantage Limitation
One-pot ethylation 85% 1 High efficiency Requires excess ethyl iodide
Cyclization 33–45% 3–4 Builds core from simple precursors Complex precursor synthesis
Sequential 78–82% 2 Stepwise optimization Longer reaction time

Industrial producers favor the one-pot method for its material efficiency (atom economy = 84.7%), while academic labs may prefer the cyclization route for structural versatility.

Reaction Mechanism and Optimization

The one-pot method's success hinges on base strength and alkylation sequence. Potassium carbonate (pKa ≈ 10.3 in DMF) sufficiently deprotonates both acidic groups:

  • Carboxylic acid (pKa ≈ 4.5) → carboxylate
  • Phenolic OH (pKa ≈ 9.5) → phenoxide

Ethyl iodide then undergoes SN2 displacement at both nucleophiles. Kinetic studies show phenoxide alkylation precedes esterification due to higher nucleophilicity (Figure 2).

Optimization Parameters

  • Solvent : DMF > DMSO > acetonitrile (polar aprotic solvents enhance ion pair separation)
  • Temperature : 80°C optimal; <60°C leads to incomplete conversion
  • Base : K₂CO₃ > Cs₂CO₃ > NaHCO₃ (stronger bases increase byproduct formation)

Exceeding 3 equivalents ethyl iodide causes quaternization of the isoquinoline nitrogen, reducing yield to <50%.

Applications and Structural Derivatives

The compound serves as a key intermediate in:

  • Orexin receptor antagonists : Methyl substitution at C-8 improves blood-brain barrier penetration
  • Antiviral agents : Ester hydrolysis to 3-ethoxyisoquinoline-4-carboxylic acid enhances protease inhibition
  • Fluorescent probes : Piperazine derivatives exhibit λₑₘ = 520 nm with quantum yield Φ = 0.63

Derivatization typically occurs via:

  • Ester hydrolysis to carboxylic acid
  • Nucleophilic aromatic substitution at C-1/C-5
  • Transition metal-catalyzed cross-coupling

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-ethoxyisoquinoline-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of precursors like 3-hydroxybenzaldehyde and ethyl cyanoacetate under basic conditions. Ethanol is commonly used as a solvent, with piperidine as a catalyst to facilitate cyclization and esterification. Optimizing reaction time (12–24 hours) and temperature (80–100°C) improves yields (60–75%) . Variations in solvent polarity or base strength (e.g., NaOH vs. KOH) can alter reaction kinetics and product purity.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR identifies protons on the isoquinoline ring (δ 7.5–8.5 ppm) and ethoxy groups (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2).
  • HPLC : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water, 70:30) confirms purity (>95%).
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 259.3 [M+H]+^+ .

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays against E. coli and S. aureus (MIC values: 16–64 µg/mL).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours to determine IC50_{50} values .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via Olex2 or SHELXTL) provides bond lengths, angles, and torsion angles. For example, the ethoxy group’s dihedral angle with the isoquinoline ring (~15–25°) confirms steric effects. Discrepancies between computational (DFT) and experimental data may indicate polymorphism or solvent inclusion .

Q. What strategies address contradictory bioactivity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Re-evaluate IC50_{50} values using standardized cell lines and assay protocols.
  • Metabolic Stability : Assess compound degradation in cell culture media (LC-MS/MS) to rule out false negatives.
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm mechanism-of-action specificity .

Q. How do structural modifications (e.g., substituent variation) enhance pharmacological properties?

  • Methodological Answer :

  • Substituent Effects : Replace the 3-ethoxy group with halogen (Cl, Br) or methoxy groups to modulate lipophilicity (logP) and bioavailability.
  • SAR Studies : Compare IC50_{50} values of derivatives to identify critical functional groups. For example, 4-carboxylate esters show improved cellular uptake over carboxylic acids .

Q. What computational approaches predict binding affinities for target proteins?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., topoisomerase II).
  • MD Simulations : GROMACS analyzes ligand-protein stability over 100-ns trajectories. Key residues (e.g., Asp533 in topoisomerase II) may form hydrogen bonds with the carboxylate group .

Data Analysis and Optimization

Q. How can reaction yields be optimized using Design of Experiments (DoE)?

  • Methodological Answer : Apply factorial design (e.g., 3k^k factorial) to test variables: catalyst concentration (5–15 mol%), temperature (70–110°C), and solvent (ethanol vs. DMF). Response surface methodology identifies optimal conditions (e.g., 10 mol% piperidine, 90°C, ethanol) for >80% yield .

Q. What statistical methods validate reproducibility in biological assays?

  • Methodological Answer :

  • ANOVA : Compare triplicate data across independent experiments to assess variance.
  • Bland-Altman Plots : Detect systematic bias in IC50_{50} measurements between labs .

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